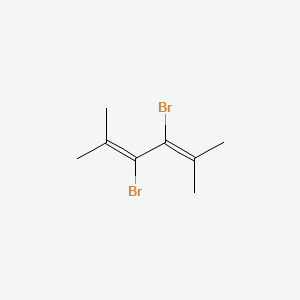
3,4-Dibromo-2,5-dimethylhexa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2,5-dimethylhexa-2,4-diene: is an organic compound with the molecular formula C8H12Br2 . It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 3rd and 4th positions, and two methyl groups are substituted at the 2nd and 5th positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions:
Electrophilic Addition: The compound undergoes electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Hydrogen Bromide (HBr): Used for electrophilic addition reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products:
3-Bromo-2,5-dimethylhexa-2,4-diene: Formed by the addition of HBr.
Oxidized derivatives: Formed by oxidation reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying electrophilic addition and substitution reactions.
Biology and Medicine:
Potential Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique structure.
Industry:
Polymer Production: Used in the production of specialty polymers and materials.
Chemical Manufacturing: Employed in the synthesis of various chemical products.
作用機序
Electrophilic Addition Mechanism: The compound undergoes electrophilic addition reactions where the bromine atoms act as electrophiles, attacking the conjugated double bonds. This results in the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product .
Molecular Targets and Pathways: The primary molecular targets are the conjugated double bonds, which are highly reactive towards electrophiles. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
類似化合物との比較
3,4-Dichloro-2,5-dimethylhexa-2,4-diene: Similar structure but with chlorine atoms instead of bromine.
2,5-Dimethylhexa-2,4-diene: The parent compound without halogen substitution.
Uniqueness: 3,4-Dibromo-2,5-dimethylhexa-2,4-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and unsubstituted analogs. The bromine atoms make the compound more reactive towards nucleophiles and electrophiles, enabling a wider range of chemical transformations .
特性
CAS番号 |
88919-69-1 |
|---|---|
分子式 |
C8H12Br2 |
分子量 |
267.99 g/mol |
IUPAC名 |
3,4-dibromo-2,5-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H12Br2/c1-5(2)7(9)8(10)6(3)4/h1-4H3 |
InChIキー |
LJJNVNJVHUIEPS-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=C(C)C)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
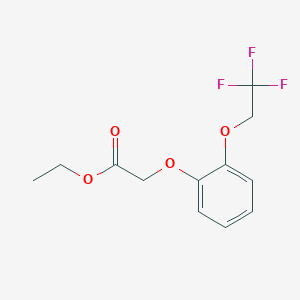
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
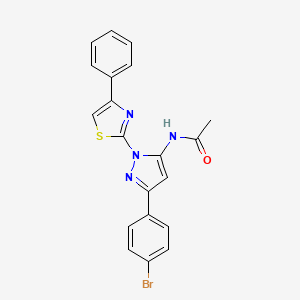
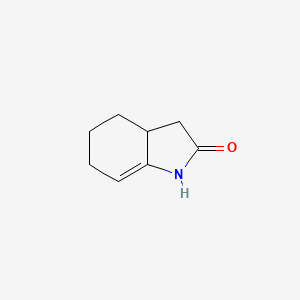

![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

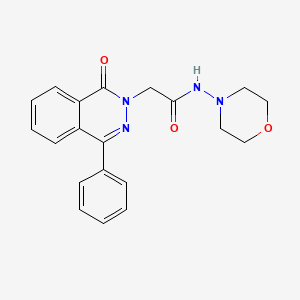
![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)

![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
